molecular formula C21H19N5O3S B2980708 N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 309943-39-3

N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No.: B2980708
CAS No.: 309943-39-3
M. Wt: 421.48
InChI Key: ORLLRLCIYJQBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core. This bicyclic system is substituted at the 5-position with a phenyl group and at the 6-position with a sulfanyl acetamide moiety. The acetamide side chain is further modified with a 4-methoxybenzyl group, which introduces electron-donating methoxy functionality.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-29-16-9-7-14(8-10-16)11-22-18(27)13-30-21-24-19-17(12-23-25-19)20(28)26(21)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLLRLCIYJQBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The specific arrangement of functional groups contributes to its pharmacological properties.

Structural Formula

N 4 methoxybenzyl 2 4 oxo 5 phenyl 4 5 dihydro 1H pyrazolo 3 4 d pyrimidin 6 yl sulfanyl acetamide\text{N 4 methoxybenzyl 2 4 oxo 5 phenyl 4 5 dihydro 1H pyrazolo 3 4 d pyrimidin 6 yl sulfanyl acetamide}

Antiviral Activity

Recent studies have indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against various viral strains, including hepatitis viruses. The mechanism often involves the inhibition of viral replication through interference with viral polymerases or other key enzymes.

Case Study: Antiviral Efficacy

A study highlighted the antiviral effects of related compounds against the hepatitis A virus. The compounds demonstrated low cytotoxicity while maintaining high efficacy in inhibiting viral replication at subtoxic concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds within this class have been shown to inhibit cancer cell proliferation by targeting critical pathways involved in tumor growth.

Research Findings on Anticancer Activity

  • Inhibition of Cell Proliferation : Compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways critical for cell cycle regulation .
CompoundIC50 (μM)Cancer TypeMechanism
Compound A1.54Prostate (PC-3)CDK inhibition
Compound B3.36Lung (A549)Apoptosis induction

Enzymatic Inhibition

The compound also exhibits enzymatic inhibitory activity, making it a candidate for further development as a therapeutic agent. The inhibition profile suggests potential applications in treating diseases associated with enzyme dysregulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidinone Cores

N-Benzyl-2-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
  • Core Structure: Pyrazolo[3,4-d]pyrimidinone (identical to the target compound).
  • Substituents :
    • 5-position: 4-Fluorophenyl (vs. phenyl in the target compound).
    • 6-position: Acetamide linked to benzyl (vs. 4-methoxybenzyl in the target).
  • The benzyl group lacks the methoxy substituent, reducing hydrophilicity and hydrogen-bonding capacity .
4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydropyrazol-1-yl]Benzenesulfonamides
  • Core Structure: Pyrazoline (non-fused dihydropyrazole) vs. fused pyrazolo-pyrimidinone in the target.
  • Substituents :
    • Benzenesulfonamide group at the 1-position.
    • 4-Hydroxyphenyl and aryl groups at the 3- and 5-positions.
  • Sulfonamide (SO₂NH₂) vs. sulfanyl (S-) in the target: Sulfonamides are stronger hydrogen-bond acceptors, which may enhance solubility and target affinity .

Analogues with Sulfanyl-Acetamide Moieties

N-[4-(Benzyloxy)Phenyl]-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
  • Core Structure: 1,2,4-Triazole (vs. pyrazolo-pyrimidinone in the target).
  • Substituents :
    • Sulfanyl acetamide side chain (shared with the target).
    • Allyl and pyridinyl groups on the triazole core.
  • Key Differences: The triazole core offers distinct electronic properties and hydrogen-bonding patterns compared to pyrazolo-pyrimidinone. Pyridinyl substituents may enhance metal coordination or π-π stacking interactions .

Substituent-Driven Property Comparisons

Electronic and Steric Effects
  • Methoxy vs. Fluorine: The 4-methoxybenzyl group in the target compound donates electrons via resonance, increasing electron density on the aromatic ring.
  • Benzyl vs. 4-Methoxybenzyl : The methoxy group enhances hydrophilicity and may participate in hydrogen bonding, improving solubility compared to unsubstituted benzyl .
Hydrogen-Bonding Capacity
  • The sulfanyl group (S-) in the target compound is a weaker hydrogen-bond acceptor compared to sulfonamides () but may contribute to hydrophobic interactions.
  • Pyrazolo-pyrimidinone cores (target and ) offer multiple hydrogen-bond donors/acceptors (N-H, carbonyl O), critical for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.